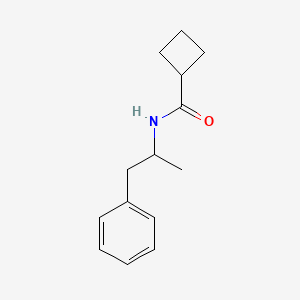
N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide, also known as BMK-1, is a synthetic compound that has gained significant attention in scientific research. This compound is a cyclobutanecarboxamide derivative and is widely used in the field of pharmacology due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is not fully understood. However, it is believed that N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide works by modulating the activity of certain neurotransmitters in the brain. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has several biochemical and physiological effects. In animal studies, N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has been shown to reduce anxiety and depression-like behaviors. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has also been shown to have antinociceptive effects, which means that it can reduce pain sensitivity. Additionally, N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide in lab experiments is its unique properties. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is a potent compound that can be used as a starting material for the synthesis of various compounds. Additionally, N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has been shown to have several beneficial effects in animal studies. However, one of the limitations of using N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide in lab experiments is its complex synthesis process. The synthesis of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is time-consuming and challenging, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for the study of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide. One of the primary directions is the development of new drugs based on the structure of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has shown promising therapeutic effects in animal studies, and further research may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide and its potential effects on human health. Finally, future research may focus on improving the synthesis process of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide to make it more accessible for scientific research.
Conclusion:
In conclusion, N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is a synthetic compound that has gained significant attention in scientific research. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has several applications in the development of new drugs and has been studied for its potential therapeutic effects. The mechanism of action of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has several biochemical and physiological effects, and its unique properties make it a valuable compound for scientific research. However, the complex synthesis process of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide may limit its widespread use in lab experiments. Future research may focus on the development of new drugs based on the structure of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide and improving its synthesis process.
Applications De Recherche Scientifique
N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has several applications in scientific research. One of the primary uses of N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is in the development of new drugs. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is used as a starting material for the synthesis of various compounds that have potential therapeutic effects. N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide is also used in the study of the central nervous system and has been shown to have anxiolytic and antidepressant effects. Additionally, N-(1-methyl-2-phenylethyl)cyclobutanecarboxamide has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(1-phenylpropan-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(10-12-6-3-2-4-7-12)15-14(16)13-8-5-9-13/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJJJNWTUSNFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpropan-2-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



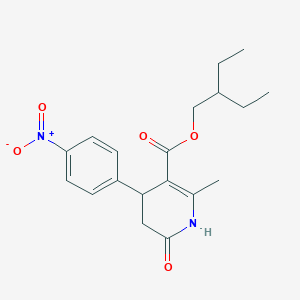
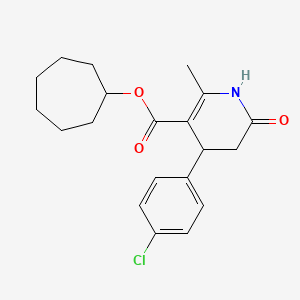
![3-(4-fluorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4263515.png)
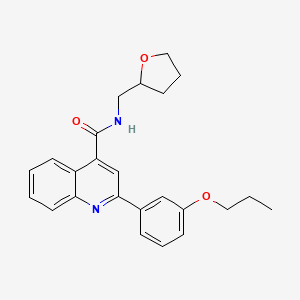
![2-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B4263531.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
![2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4263542.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263559.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)
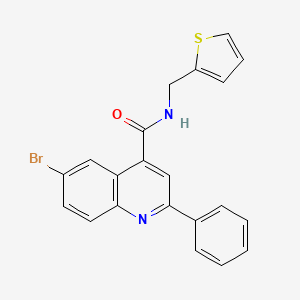
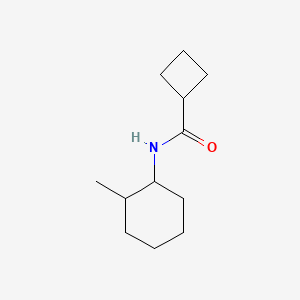
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263595.png)